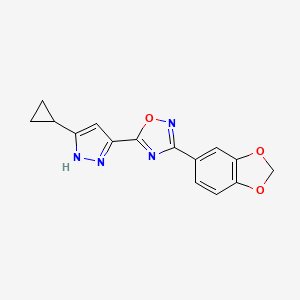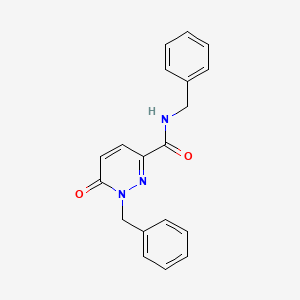
3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, also known as 3-BODCP, is a member of the oxadiazole family of heterocyclic compounds. It is an aromatic heterocyclic compound that contains both an oxygen and nitrogen atom. It is a colorless, odorless solid that is soluble in organic solvents. 3-BODCP has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science.
科学研究应用
3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied extensively as a potential therapeutic agent for a variety of diseases and conditions. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied as a potential treatment for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. It has also been studied as a potential treatment for depression, anxiety, and bipolar disorder.
作用机制
The exact mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound acts as an agonist at multiple receptor sites in the brain. Specifically, it has been found to act as an agonist at the 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptors. It has also been found to act as an agonist at the α2-adrenergic and D2-dopamine receptors, as well as the mu-opioid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole are not fully understood. However, it has been found to have a variety of effects on the central nervous system. It has been found to reduce anxiety, depression, and pain, as well as to improve cognition and memory. In addition, 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.
实验室实验的优点和局限性
The advantages of using 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a safe compound with low toxicity. However, there are some limitations to its use in laboratory experiments. For example, its exact mechanism of action is not fully understood, and its effects on the body have not been fully characterized. Additionally, 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not very stable and can degrade over time.
未来方向
There are several future directions for research on 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. These include further characterization of its mechanism of action and biochemical and physiological effects, as well as development of new synthesis methods and improved formulations. Additionally, further research is needed to explore its potential therapeutic applications, such as in the treatment of neurological disorders, depression, anxiety, and bipolar disorder. Finally, research is needed to explore its potential applications in materials science and organic synthesis.
合成方法
3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be synthesized from the reaction of 1,3-benzodioxole and 3-cyclopropyl-1H-pyrazole-5-carbaldehyde. The reaction is catalyzed by a base such as sodium hydroxide and proceeds in a two-step process. In the first step, the 1,3-benzodioxole reacts with the 3-cyclopropyl-1H-pyrazole-5-carbaldehyde to form a dioxolane intermediate. In the second step, the dioxolane intermediate is protonated and cyclized to form 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-2-8(1)10-6-11(18-17-10)15-16-14(19-22-15)9-3-4-12-13(5-9)21-7-20-12/h3-6,8H,1-2,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICAZBCTAHKJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(furan-2-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6417942.png)
![4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6417943.png)
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417956.png)
![3-[4-(benzyloxy)phenyl]-9-(2-methoxyethyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417966.png)

![1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-fluorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6417973.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B6417978.png)
![8-(2-ethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417988.png)
![4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-9-yl}benzene-1-sulfonamide](/img/structure/B6417996.png)
![1-(3-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}propyl)piperidine-4-carboxamide](/img/structure/B6418003.png)
![6-ethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6418019.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6418025.png)